molecular formula C6H11N3O B12358434 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine

2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine

Cat. No.: B12358434
M. Wt: 141.17 g/mol
InChI Key: CVIXBBCQZLBQKL-UHFFFAOYSA-N
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Description

2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Preparation Methods

The synthesis of 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with acyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine can undergo various chemical reactions, including:

Scientific Research Applications

2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes or receptors. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine include other 1,2,4-oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine

InChI

InChI=1S/C6H11N3O/c1-4(2)5(7)6-8-3-10-9-6/h3-5H,7H2,1-2H3

InChI Key

CVIXBBCQZLBQKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NOC=N1)N

Origin of Product

United States

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